3-Mercaptotyramine Hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Mercaptotyramine Hydrochloride involves the reaction of 4-(2-Aminoethyl)-2-mercaptophenol with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure high purity and yield. The compound is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Mercaptotyramine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break the disulfide bonds formed during oxidation.
Substitution: The amino and mercapto groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Mercaptotyramine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thiol chemistry.
Biology: Employed in studies involving neurotransmitter analogs and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications due to its ability to inhibit COMT.
Industry: Utilized in the development of pharmaceuticals and biochemical assays
Mechanism of Action
The primary mechanism of action of 3-Mercaptotyramine Hydrochloride involves the irreversible inhibition of catechol-O-methyltransferase (COMT). The compound forms an SS bridge with a reactive mercapto group in the enzyme’s active site, thereby inhibiting its activity. This inhibition affects the metabolism of catecholamines such as dopamine, norepinephrine, and epinephrine .
Comparison with Similar Compounds
Dopamine: A neurotransmitter with similar structural features but lacks the mercapto group.
Norepinephrine: Another neurotransmitter with structural similarities but different functional groups.
Epinephrine: Similar to norepinephrine but with an additional methyl group on the nitrogen atom.
Uniqueness: 3-Mercaptotyramine Hydrochloride is unique due to its mercapto group, which allows it to form disulfide bonds and irreversibly inhibit COMT. This property distinguishes it from other catecholamines and makes it a valuable tool in biochemical research .
Biological Activity
3-Mercaptotyramine Hydrochloride, a derivative of tyramine, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and implications in various fields of research.
Chemical Structure and Properties
This compound is characterized by the presence of a thiol (-SH) group attached to the aromatic ring of tyramine. This structural modification is significant as it influences the compound's reactivity and biological interactions.
Biological Activities
The biological activity of this compound can be categorized into several key areas:
- Antioxidant Activity : The thiol group in 3-Mercaptotyramine is known to exhibit antioxidant properties, which may help in scavenging free radicals and reducing oxidative stress. Studies have shown that compounds with thiol functionalities can protect cellular components from oxidative damage.
- Neuroprotective Effects : Research indicates that 3-Mercaptotyramine may possess neuroprotective effects by modulating neurotransmitter levels and exhibiting protective actions against neurodegenerative diseases. Its ability to influence catecholamine metabolism could be beneficial in conditions such as Parkinson's disease.
- Antimicrobial Properties : Preliminary studies suggest that 3-Mercaptotyramine exhibits antimicrobial activity against various pathogens. The presence of the thiol group enhances its interaction with microbial cell membranes, potentially disrupting their integrity.
The mechanisms underlying the biological activities of this compound involve:
- Redox Reactions : The thiol group can participate in redox reactions, contributing to its antioxidant capabilities. This property may help mitigate cellular damage caused by reactive oxygen species (ROS).
- Enzyme Inhibition : Some studies suggest that 3-Mercaptotyramine may inhibit specific enzymes involved in metabolic pathways, thereby influencing physiological processes such as neurotransmitter synthesis and degradation.
Case Study 1: Neuroprotection
A study investigated the neuroprotective effects of 3-Mercaptotyramine in a rodent model of Parkinson's disease. The results indicated that treatment with the compound led to significant improvements in motor function and reduced neuronal loss in dopaminergic pathways, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Case Study 2: Antimicrobial Activity
In vitro assays demonstrated that 3-Mercaptotyramine exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, highlighting its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-(2-aminoethyl)-2-sulfanylphenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPBZPYBTMVFNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)S)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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